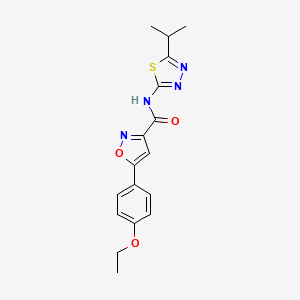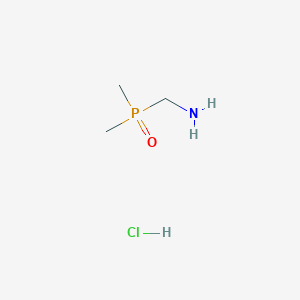
2-Chlor-N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-carbonyl)piperidin-4-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with a distinctive molecular structure. This compound encompasses diverse functional groups including a chloro group, a triazole ring, and a benzamide moiety, endowing it with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has found applications in multiple fields:
Chemistry: As an intermediate in organic synthesis and catalysis studies.
Biology: Used in studies of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialized polymers and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:
Starting Materials: Commonly, the synthesis begins with readily available precursors such as 3,4-dimethylbenzaldehyde, piperidine, and benzoyl chloride.
Key Reactions: The synthesis involves a series of nucleophilic substitutions, cycloadditions, and amidation reactions.
Reaction Conditions: Optimal conditions generally include temperature regulation, solvent choice (e.g., dichloromethane, ethanol), and catalyst presence.
Industrial Production Methods
On an industrial scale, the production employs:
Batch Processes: Ensuring precise control over reaction parameters.
Flow Chemistry: For enhanced efficiency and scalability, continuous flow techniques might be applied.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various reactions:
Oxidation: Leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Can convert functional groups to their respective reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Commonly involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typical reagents include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Employs reagents such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products
The reactions result in a variety of products, such as:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Derivatives with altered substituents on the aromatic ring or triazole moiety.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Enzymes, receptors, and proteins with specific binding sites for the triazole or benzamide groups.
Pathways: Inhibition or activation of biochemical pathways, modulating biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
What sets 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific 3,4-dimethylphenyl substitution, which may impart unique binding affinities and selectivity in biological systems compared to its analogs.
This is just the tip of the iceberg. The compound's specific reactions, mechanisms, and uses might be subject to ongoing research and discoveries. Fascinating, isn't it?
Eigenschaften
IUPAC Name |
2-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-7-8-18(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-17(10-12-28)25-22(30)19-5-3-4-6-20(19)24/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSASSYCZPURDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)



![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)


![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364573.png)



